molecular formula C17H23ClN2O4S B3038431 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone CAS No. 861212-73-9

1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone

Cat. No.: B3038431
CAS No.: 861212-73-9
M. Wt: 386.9 g/mol
InChI Key: LMFMTLOPUSQZNE-UHFFFAOYSA-N
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Description

1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • This compound and its derivatives have been extensively studied in the synthesis of functionalized pyridines and pyridinones, which are key structures in many pharmaceutical and chemical applications. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, involving catalytic amounts of piperidine, has been explored (Mekheimer et al., 1997).
  • The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, related to the target compound, has been synthesized and characterized, with its structure investigated through X-ray crystallography (Girish et al., 2008).

Chemical Reactions

  • Acid-catalyzed reactions involving derivatives of this compound, such as 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, have led to the formation of new 1-(arylsulfonyl)pyrrolidines. These reactions occur under mild conditions and are a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Antimicrobial Activity

  • Some derivatives of this compound have been investigated for their antimicrobial activities. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives exhibited significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, a tomato plant (Vinaya et al., 2009).

Molecular Design and Synthesis

  • Novel molecular designs incorporating spiro-piperidine units in synthetic bacteriochlorins have been developed, allowing tailoring of bacteriochlorin by nitrogen derivatization and tuning of spectral properties (Reddy et al., 2013).

Antimycobacterial Evaluation

  • Spiro-pyrido-pyrrolizines and pyrrolidines, synthesized via reactions involving 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, were screened for in vitro activity against Mycobacterium tuberculosis, showing potential as antimycobacterial agents (Kumar et al., 2009).

Safety and Hazards

While specific safety data for this compound was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the observed activities of related compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)sulfonyl-4-hydroxypiperidin-4-yl]methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-14-1-3-16(4-2-14)25(23,24)20-11-7-17(22,8-12-20)13-19-9-5-15(21)6-10-19/h1-4,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFMTLOPUSQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135258
Record name 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861212-73-9
Record name 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861212-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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